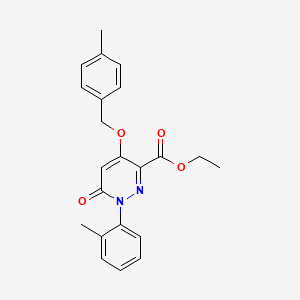
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, commonly known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
CP-945,598 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The CB1 receptor is normally activated by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). CP-945,598 blocks the activation of the CB1 receptor by these compounds, thereby reducing the physiological effects of CB1 receptor activation.
Biochemical and Physiological Effects
CP-945,598 has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, CP-945,598 reduces the effects of CB1 receptor activation, such as analgesia, hypothermia, and food intake. CP-945,598 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting a potential role in the treatment of addiction.
实验室实验的优点和局限性
The main advantage of CP-945,598 as a tool compound in scientific research is its high selectivity for the CB1 receptor, which allows for the specific investigation of the physiological and pharmacological effects of CB1 receptor activation. However, the main limitation of CP-945,598 is its relatively low potency compared to other CB1 receptor antagonists, such as rimonabant. This may limit its usefulness in certain experimental paradigms.
未来方向
There are several potential future directions for the investigation of CP-945,598 and its potential therapeutic applications. One area of interest is the role of the CB1 receptor in the regulation of energy metabolism and obesity. CP-945,598 has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. Another area of interest is the potential use of CP-945,598 in the treatment of addiction, particularly for the reduction of the reinforcing effects of drugs of abuse. Finally, CP-945,598 may have potential applications in the treatment of various neurological and psychiatric disorders, such as pain, anxiety, and depression, although further research is needed to fully explore these possibilities.
合成方法
The synthesis of CP-945,598 involves the reaction of 3-chloro-2-pyridinol with piperidine, followed by the addition of but-2-en-1-one in the presence of a base. The resulting product is then purified by column chromatography to obtain CP-945,598 in high purity and yield.
科学研究应用
CP-945,598 has been widely used as a tool compound in scientific research to investigate the physiological and pharmacological effects of the CB1 receptor. It has been shown to be a highly selective antagonist of the CB1 receptor, with no significant affinity for other receptors. CP-945,598 has been used in a variety of in vitro and in vivo studies to elucidate the role of the CB1 receptor in various physiological processes, including pain, appetite, and addiction.
属性
IUPAC Name |
(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNCAPGEVWUCQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

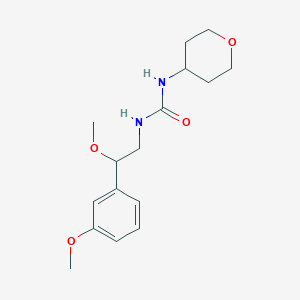

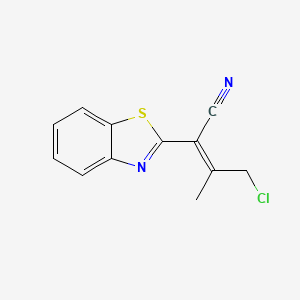

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)
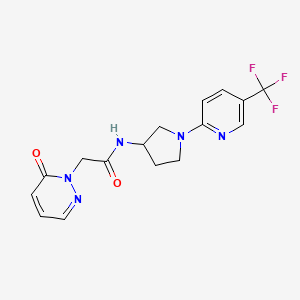
![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2684384.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
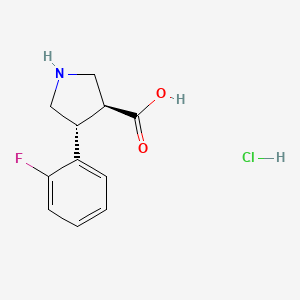
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)
